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molecular formula C13H20N2O5 B8517371 8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione

8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione

Cat. No. B8517371
M. Wt: 284.31 g/mol
InChI Key: ONYCEJPTZGAXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804665

Procedure details

In a mixture solvent consisting of water (50 ml) and dioxane (50 ml) was dissolved 2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione.hydrochloride (8.35 g). To the solution were added triethylamine (14 ml) and 2-(tert. butyloxycarbonylthio)-4,6-dimethylpyrimidine (9.6 g). The mixture was stirred for 2 hours at room temperature. The solvent was evaporated off under reduced pressure, and the residual oil was evaporated in 100 ml of ethyl acetate. To the solution was added 100 ml of a saturated aqueous solution of sodium hydrogencarbonate. The aqueous layer was made acid with a solid citric acid, followed by extraction with 100 ml of ethyl acetate. The organic layer was washed with 50 ml of 1N hydrochloric acid and water, which was then dried over anhydrous magnesium sulfate, followed by evaporating off the solvent to leave an oil. This oil was solidified with diethyl ether-n-hexane, which was collected by filtration to obtain 9.6 g of a colorless solid, m.p. 151° to 154° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.35 g
Type
reactant
Reaction Step Three
Name
diethyl ether n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9.6 g
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O1CCOCC1.Cl.[OH:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[C:11]1=[O:21].[C:22]([O:26][C:27](SC1N=C(C)C=C(C)N=1)=[O:28])([CH3:25])([CH3:24])[CH3:23]>C(OCC)C.CCCCCC.C(N(CC)CC)C>[C:22]([O:26][C:27]([N:18]1[CH2:17][CH2:16][C:12]2([C:11](=[O:21])[N:10]([OH:9])[C:14](=[O:15])[CH2:13]2)[CH2:20][CH2:19]1)=[O:28])([CH3:25])([CH3:24])[CH3:23] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
8.35 g
Type
reactant
Smiles
Cl.ON1C(C2(CC1=O)CCNCC2)=O
Step Four
Name
diethyl ether n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.CCCCCC
Step Five
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)SC1=NC(=CC(=N1)C)C
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was evaporated in 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
To the solution was added 100 ml of a saturated aqueous solution of sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 50 ml of 1N hydrochloric acid and water, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
by evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
to leave an oil
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC(N(C2=O)O)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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